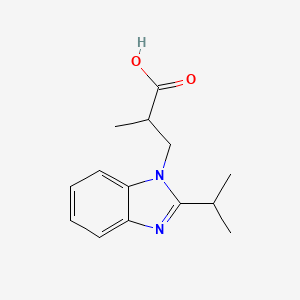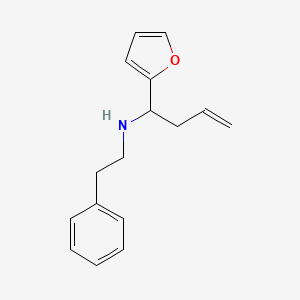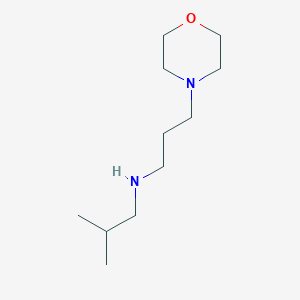
Isobutyl-(3-morpholin-4-yl-propyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl-(3-morpholin-4-yl-propyl)-amine is a chemical compound that is part of a broader class of morpholine amides. These compounds are of interest due to their potential applications in organic synthesis and pharmaceutical chemistry. The morpholine moiety is a common feature in various pharmacologically active compounds, and its incorporation into other structures can significantly alter their chemical and biological properties.
Synthesis Analysis
The synthesis of morpholine amides, such as Isobutyl-(3-morpholin-4-yl-propyl)-amine, can be achieved through the aminolysis of esters. A notable method involves the use of diisobutyl(morpholino)aluminum, which allows for the direct conversion of esters to morpholine amides. This process is efficient and mild, providing a convenient route to synthesize ketones and aldehydes from esters with high yields, as demonstrated in the synthesis of related morpholine amides .
Molecular Structure Analysis
The molecular structure of Isobutyl-(3-morpholin-4-yl-propyl)-amine is characterized by the presence of a morpholine ring, which is a saturated heterocyclic amine consisting of an oxygen atom and a nitrogen atom in a six-membered ring. This structure is known to impart stability and unique chemical properties to the compounds it is part of. The morpholine ring can engage in various chemical reactions, often serving as a key functional group in medicinal chemistry.
Chemical Reactions Analysis
Morpholine amides can participate in a variety of chemical reactions. For instance, the interaction of morpholine-containing carbonitriles with hydrazine hydrate can lead to different reaction pathways depending on the substituents present. In one case, a recyclization reaction occurs, forming a complex heterocyclic structure, while in another, the reaction may stop after the removal of a protecting group . These reactions highlight the reactivity of morpholine amides and their potential for generating diverse chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of Isobutyl-(3-morpholin-4-yl-propyl)-amine would be influenced by the morpholine ring and the isobutyl side chain. While specific data on this compound is not provided, morpholine amides generally exhibit moderate polarity due to the presence of the amide bond and the heteroatoms in the morpholine ring. These properties can affect solubility, boiling and melting points, and the compound's overall reactivity. The isobutyl group could contribute to the hydrophobic character of the compound, potentially affecting its interaction with biological systems and solvents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
- Fluorine Chemistry and Material Properties : Gupta, Twamley, and Shreeve (2006) demonstrated the quaternization of cyclic and acyclic secondary amines with perfluoroalkyl 1,3-diketones to form secondary ammonium perfluoroalkyl 1,3-diketonates. This synthesis included morpholine derivatives, highlighting the material's potential applications in creating fluorine-containing compounds with specific thermal and structural properties (Gupta et al., 2006).
Pharmacological Synthesis and Activity
Anticancer Compound Synthesis : Lu et al. (2017) synthesized 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, a compound that showed distinct inhibition on cancer cell proliferation. This synthesis involved a condensation reaction incorporating a morpholine moiety, indicating the potential of such structures in developing pharmacologically active compounds (Lu et al., 2017).
Synthesis of Tertiary Amines : Gao, Liang, and Wang (2007) explored the synthesis of tertiary amines including 1,3-di-morpholin-4-yl-propan-2-ol and investigated their performance in inhibiting carbon steel corrosion, revealing a potential application in materials protection. This research underscores the versatility of morpholine derivatives in both pharmacological and industrial applications (Gao et al., 2007).
Heterocyclic Chemistry and Synthetic Applications
Heterocyclic Compound Synthesis : The work by Zaki, Radwan, and El-Dean (2017) on synthesizing new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives, involving morpholine, provided insights into the synthesis of complex heterocyclic compounds that could be explored for various biological activities (Zaki et al., 2017).
Novel Synthetic Routes : Mathur, Prasad, Cameron, and Jha (2014) developed a microwave-assisted, catalyst-free synthetic procedure for 3,3-dimethyl-4-morpholino-3,4-dihydrocoumarins, demonstrating innovative approaches to synthesizing morpholine-containing compounds with potential for diverse applications (Mathur et al., 2014).
Eigenschaften
IUPAC Name |
2-methyl-N-(3-morpholin-4-ylpropyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-11(2)10-12-4-3-5-13-6-8-14-9-7-13/h11-12H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWBNONWENYXSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCCN1CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl-(3-morpholin-4-yl-propyl)-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

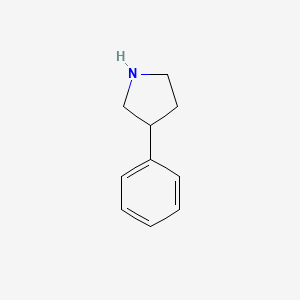
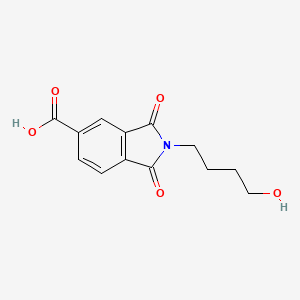
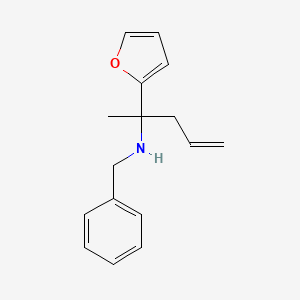
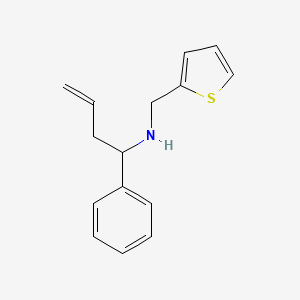
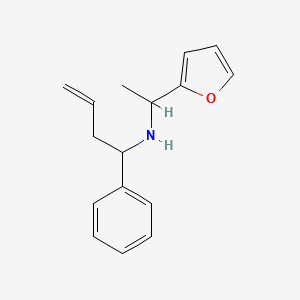
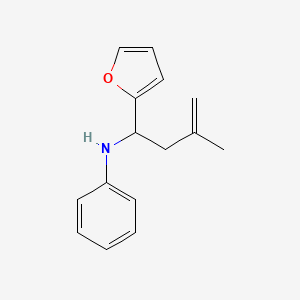
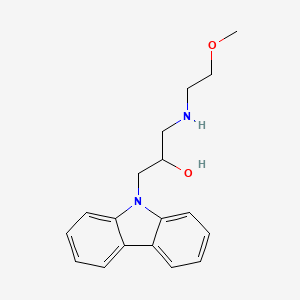
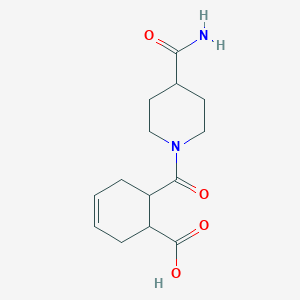
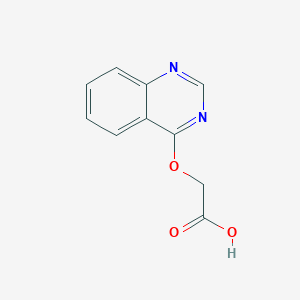
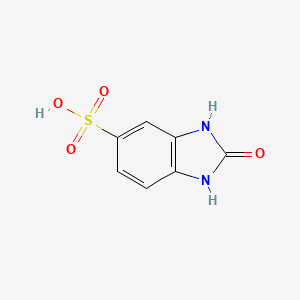
![Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B1306294.png)
![4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one](/img/structure/B1306297.png)
